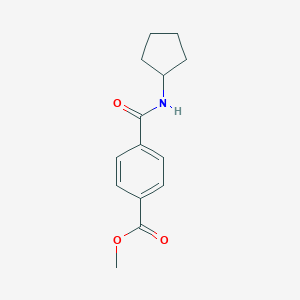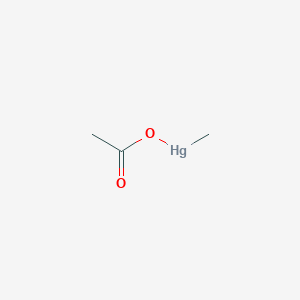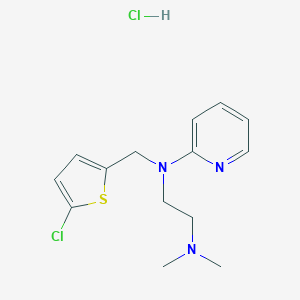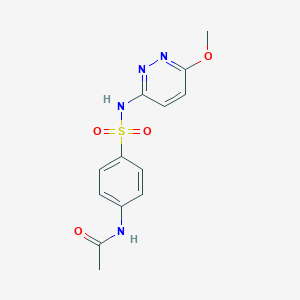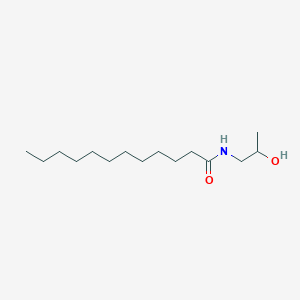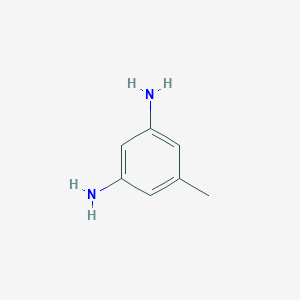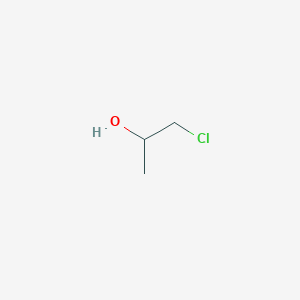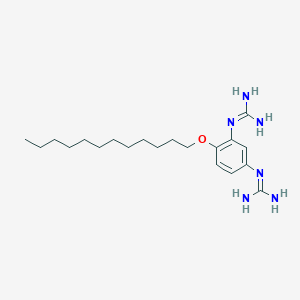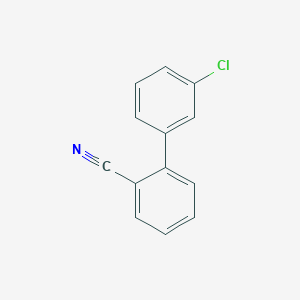
2-(3-氯苯基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a nitrile group attached to a benzene ring. The presence of a chloro substituent on the phenyl ring at the 3-position indicates that it is a halogenated aromatic nitrile. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a nitrile group attached to an aromatic ring. For instance, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrates the addition of a nitrile group to a complex aromatic system . Similarly, the synthesis of 2-aminothiophene through heterocyclization of benzylthionitriles shows the versatility of nitrile group transformations . These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenyl)benzonitrile by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-Chlorophenyl)benzonitrile can be analyzed using various spectroscopic techniques and computational methods. For example, the crystal structure analysis and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provide insights into the geometric and electronic properties of chlorinated aromatic compounds . These techniques could be applied to determine the molecular structure of 2-(3-Chlorophenyl)benzonitrile.
Chemical Reactions Analysis
Chemical reactions involving nitrile-containing compounds can be complex and diverse. The addition of amines to certain nitrile compounds, leading to color changes, indicates that nitriles can participate in proton transfer reactions and form ion pairs . Moreover, the electrochemical coupling reactions of bromothiophenes with various halides catalyzed by nickel complexes suggest that halogenated nitriles like 2-(3-Chlorophenyl)benzonitrile could undergo similar coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic nitriles can be deduced from related compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides detailed information on vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the behavior of such molecules . Additionally, the investigation of 2-(3-acylselenoureido)benzonitriles and their cyclization reactions offers insights into the reactivity and stability of nitrile compounds under various conditions .
科学研究应用
Biocatalysis and Organic Synthesis
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” can be used as a substrate in nitrilase-mediated biocatalysis reactions . These reactions have been of interest in organic synthesis for over six decades due to their high regio-, chemo-, and stereoselectivity . They are particularly appealing to synthetic chemists because regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which is virtually impossible by chemical hydrolysis .
- Methods of Application : The application of “2-(3-Chlorophenyl)benzonitrile” in this context involves its use as a substrate in nitrilase-mediated biocatalysis reactions . The specific experimental procedures and technical details would depend on the particular reaction being carried out.
- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .
Synthesis of High-Value Fine Chemicals and Pharmaceuticals
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of high-value fine chemicals and pharmaceuticals . This is due to the ability of regioselective nitrilases to hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .
- Results or Outcomes : The outcomes of these reactions are cyanocarboxylic acids, which are of interest for a variety of applications . The regioselectivity of the nitrilase enzyme is affected by the carbon chain lengths and substituent group positions of the substrates .
Synthesis of Pyrrole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of pyrrole derivatives . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities .
- Results or Outcomes : The outcomes of these reactions are pyrrole derivatives, which are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Synthesis of Indole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of indole derivatives . Indole is a biologically active scaffold that possesses a diverse nature of activities .
- Results or Outcomes : The outcomes of these reactions are indole derivatives, which are known to have many biological properties .
Synthesis of Trichloroacetylated Pyrrole Derivatives
- Summary of Application : “2-(3-Chlorophenyl)benzonitrile” could potentially be used in the synthesis of trichloroacetylated pyrrole derivatives . These derivatives are known to have improved antibacterial activity .
- Results or Outcomes : The outcomes of these reactions are trichloroacetylated pyrrole derivatives, which are known to have improved antibacterial activity .
安全和危害
属性
IUPAC Name |
2-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)benzonitrile | |
CAS RN |
1338095-85-4 |
Source


|
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


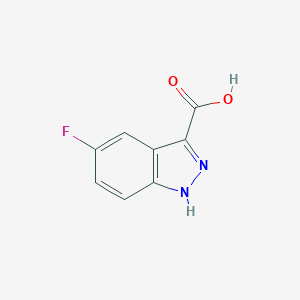
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
